
1-(3,5-Dimethoxypyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxypyridin-2-yl)ethanone is a heterocyclic compound with the molecular formula C9H11NO3 It is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 3 and 5, and an ethanone group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxypyridin-2-yl)ethanone typically involves the reaction of 3,5-dimethoxypyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 3,5-dimethoxypyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-(3,5-Dimethoxypyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3,5-Dimethoxypyridin-2-yl)acetic acid.
Reduction: 1-(3,5-Dimethoxypyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,5-Dimethoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(3,5-Dimethoxypyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the ethanone moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3,5-Dimethylpyridin-2-yl)ethanone: Similar structure but with methyl groups instead of methoxy groups.
1-(3,5-Dichloropyridin-2-yl)ethanone: Similar structure but with chlorine atoms instead of methoxy groups.
1-(3,5-Dimethoxypyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
Uniqueness
1-(3,5-Dimethoxypyridin-2-yl)ethanone is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
1-(3,5-dimethoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-6(11)9-8(13-3)4-7(12-2)5-10-9/h4-5H,1-3H3 |
InChIキー |
VARSBXWPKVWJFV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=N1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



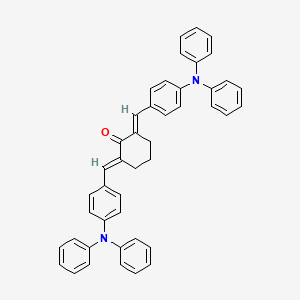
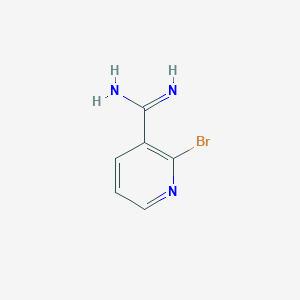
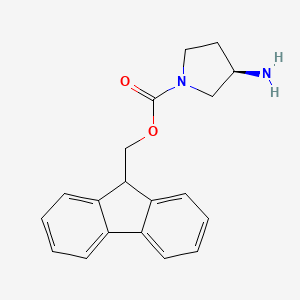


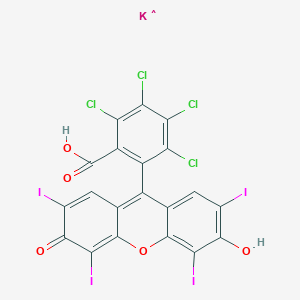

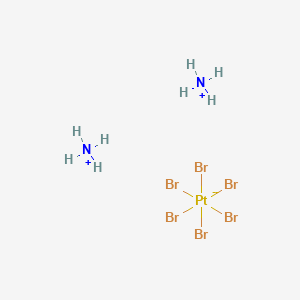
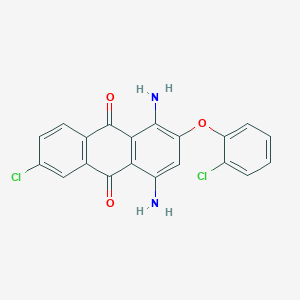



![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
